Cyp51/PD-L1-IN-1 is a synthetic compound designed as a dual inhibitor targeting both Cytochrome P450 51 and Programmed Death-Ligand 1. It exhibits inhibitory concentrations (IC50) of 0.884 μM for Cytochrome P450 51 and 0.083 μM for Programmed Death-Ligand 1, indicating its potential effectiveness in modulating both fungal growth and immune responses in cancer therapy. The compound features a quinazoline core structure, which is crucial for its biological activity.
Cyp51/PD-L1-IN-1 is classified under small-molecule inhibitors, specifically targeting enzymes involved in critical biological processes—Cytochrome P450 51, which is essential for ergosterol biosynthesis in fungi, and Programmed Death-Ligand 1, which plays a significant role in immune evasion by cancer cells . The compound is primarily synthesized through organic chemistry methods aimed at creating quinazoline derivatives.
The synthesis of Cyp51/PD-L1-IN-1 involves multi-step organic synthesis techniques, focusing on the formation of the quinazoline core structure. The synthesis typically starts with commercially available precursors that undergo various reactions such as amide coupling and cyclization to form the desired compound. Specific reaction conditions, including temperature, solvent choice, and catalysts, are optimized to enhance yield and purity .
The general synthetic route can be summarized as follows:
Cyp51/PD-L1-IN-1 possesses a quinazoline core structure, which is integral to its function as an inhibitor. The molecular formula and structure contribute to its ability to interact effectively with both Cytochrome P450 51 and Programmed Death-Ligand 1. Detailed structural data, including bond lengths and angles, can be obtained through X-ray crystallography or NMR spectroscopy, although specific structural data were not provided in the sources reviewed .
Cyp51/PD-L1-IN-1 undergoes several chemical reactions that are essential for its biological activity:
These reactions are crucial for understanding how modifications can enhance or change the compound's efficacy.
Cyp51/PD-L1-IN-1 exerts its effects by inhibiting both Cytochrome P450 51 and Programmed Death-Ligand 1:
Additionally, the compound induces mitochondrial damage and reactive oxygen species accumulation, contributing to its antifungal activity .
While specific physical properties such as melting point or solubility were not detailed in the sources reviewed, general characteristics of compounds like Cyp51/PD-L1-IN-1 include:
Chemical properties include reactivity with nucleophiles during substitution reactions and potential oxidation states depending on reaction conditions.
Cyp51/PD-L1-IN-1 has a wide range of scientific research applications:
The convergence of pathogenic infections and cancer immunology has unveiled novel therapeutic opportunities for dual-target inhibitors. CYP51/PD-L1-IN-1 (compound L11) represents a pioneering quinazoline-based molecule engineered to simultaneously inhibit two evolutionarily and functionally distinct pathways: fungal sterol biosynthesis via CYP51 and tumor immune evasion via PD-L1. This bifunctional activity positions it uniquely at the pathogen-host interface, where microbial infections often complicate cancer outcomes. Mechanistically, it disrupts pathogen viability through CYP51 inhibition (IC50: 0.884 μM) while reversing host immune suppression via PD-L1 blockade (IC50: 0.083 μM) [4]. Such dual targeting addresses the limitations of monotherapy approaches, particularly in immunocompromised oncology patients susceptible to invasive fungal infections.
The therapeutic rationale for co-inhibition stems from intersecting biological pathways:
CYP51 exemplifies profound evolutionary conservation, spanning animals, plants, fungi, protozoa, and bacteria. Key insights include:
Table 1: Evolutionary Conservation of CYP51 Across Biological Kingdoms
Kingdom/Group | Sequence Identity vs. Human (%) | Functional Role | Unique Structural Features |
---|---|---|---|
Vertebrates (mammals) | >90% | Cholesterol biosynthesis | 36 conserved eukaryotic residues [6] |
Fungi (yeast) | 42–65% | Ergosterol biosynthesis | Varying substrate channel topology |
Plants (e.g., sorghum) | ~45% | Phytosterol production | Extended substrate-binding loops |
Protozoa (e.g., Leishmania) | 26% | Membrane biogenesis | Altered heme-binding region |
Bacteria | 21–30% | Unknown (possible detoxification) | Minimal transmembrane domains |
PD-L1 (CD274) enables tumors to evade immune destruction through multiple mechanisms:
Table 2: Mechanisms of PD-L1-Mediated Therapy Resistance
Resistance Mechanism | Biological Consequence | Therapeutic Implications |
---|---|---|
Tumor antigen loss | Reduced T-cell recognition | Neoantigen vaccines |
T-cell exhaustion | Impaired cytotoxicity, persistent PD-1 expression | Combinatorial ICB (e.g., anti-CTLA-4) |
PD-L1 structural variants | Altered antibody-binding epitopes | Next-gen small-molecule inhibitors |
Immunosuppressive cells (Tregs, MDSCs) | Tumor microenvironment suppression | Depleting antibodies (e.g., anti-CSF1R) |
Metabolic alterations | Lactate-driven PD-L1 upregulation | Lactate dehydrogenase inhibitors |
CYP51/PD-L1-IN-1 counters these mechanisms by directly binding PD-L1, preventing PD-1 engagement and reactivating tumor-infiltrating T-cells. Its small-molecule nature offers advantages over antibodies: deeper tissue penetration and reduced immune-related adverse events [4] [8].
Concluding Perspectives
CYP51/PD-L1-IN-1 exemplifies rational drug design against phylogenetically conserved targets. Its dual inhibition capitalizes on the universal role of CYP51 in membrane biosynthesis and the vertebrate-conserved PD-1/PD-L1 pathway—traced evolutionarily to sharks [9]. Future work should explore:
Table 3: Key Properties of CYP51/PD-L1-IN-1
Property | Value |
---|---|
Chemical Structure | Quinazoline derivative |
Molecular Weight | 357.37 g/mol |
CAS No. | 3032386-49-2 |
CYP51 Inhibition (IC₅₀) | 0.884 μM |
PD-L1 Inhibition (IC₅₀) | 0.083 μM |
Primary Antifungal Action | Mitochondrial damage, ROS accumulation |
Primary Antitumor Action | PD-1/PD-L1 axis blockade |
This molecule pioneers a convergent therapeutic strategy for oncology-infectious disease comorbidities, highlighting the power of targeting host-pathogen interfaces.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7